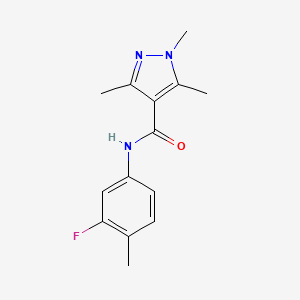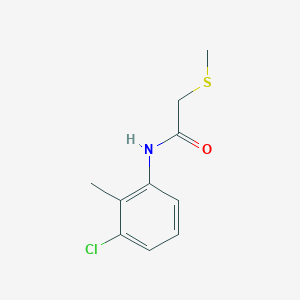
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide, also known as 5F-MDMB-PINACA, is a synthetic cannabinoid that has been used in scientific research. It belongs to the indazole-3-carboxamide family and is structurally similar to other synthetic cannabinoids, such as AB-PINACA and ADB-PINACA.
Mechanism of Action
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide binds to the CB1 and CB2 receptors in a similar manner to natural cannabinoids, such as THC. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These pathways are involved in a variety of physiological processes, including pain sensation, inflammation, and immune function.
Biochemical and Physiological Effects:
Studies have shown that N,N-diethyl-5-fluoro-1H-indole-2-carboxamide has a range of biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and increase food intake in animal models. It also has analgesic and anti-inflammatory effects, making it a potential therapeutic agent for pain management and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N-diethyl-5-fluoro-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise manipulation of the cannabinoid receptor system and the study of its effects on various physiological processes. However, one limitation is that the effects of N,N-diethyl-5-fluoro-1H-indole-2-carboxamide may differ from those of natural cannabinoids, making it important to interpret results with caution.
Future Directions
There are several future directions for research on N,N-diethyl-5-fluoro-1H-indole-2-carboxamide. One area of interest is its potential therapeutic applications, particularly in pain management and inflammatory disorders. Another area of research is the development of more selective agonists for the CB1 and CB2 receptors, which could lead to more targeted therapies with fewer side effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,N-diethyl-5-fluoro-1H-indole-2-carboxamide and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of N,N-diethyl-5-fluoro-1H-indole-2-carboxamide involves the reaction of 5-fluoro-1H-indole-2-carboxylic acid with diethylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with phosphoryl chloride and dimethylformamide (DMF) to form the final product.
Scientific Research Applications
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide has been used in scientific research to study the cannabinoid receptor system. It is a potent agonist of the CB1 and CB2 receptors, which are found in the central nervous system and immune system, respectively. Studies have shown that N,N-diethyl-5-fluoro-1H-indole-2-carboxamide has a high affinity for these receptors, making it a useful tool for studying their function and potential therapeutic applications.
properties
IUPAC Name |
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-3-16(4-2)13(17)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVENECNJBITAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-fluoro-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)


![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)